4-Phenylbutanoic anhydride
Overview
Description
4-Phenylbutanoic anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 4-phenylbutanoic acid, which is also known as 4-phenylbutyric acid. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbutanoic anhydride can be synthesized through the reaction of 4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the anhydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutanoic anhydride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form 4-phenylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.
Alcoholysis: Requires an alcohol and a catalyst such as pyridine.
Aminolysis: Involves the use of an amine and may require heating to proceed efficiently.
Major Products Formed
Hydrolysis: Produces 4-phenylbutanoic acid.
Alcoholysis: Forms esters of 4-phenylbutanoic acid.
Aminolysis: Results in the formation of amides.
Scientific Research Applications
4-Phenylbutanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-phenylbutanoic moiety into various compounds.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Phenylbutanoic anhydride involves its reactivity as an anhydride. It can act as an acylating agent, transferring its acyl group to nucleophiles such as water, alcohols, and amines. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: Another anhydride that undergoes similar reactions but lacks the phenyl group.
Acetic anhydride: A simpler anhydride used widely in acetylation reactions.
Benzoic anhydride: Contains a benzene ring but differs in the length of the carbon chain.
Uniqueness
4-Phenylbutanoic anhydride is unique due to the presence of the phenyl group, which can influence its reactivity and the properties of the products formed from its reactions. This makes it a valuable compound for introducing phenyl groups into various molecules in synthetic chemistry.
Properties
IUPAC Name |
4-phenylbutanoyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNPDPJDRZMBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558827 | |
Record name | 4-Phenylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-02-9 | |
Record name | 4-Phenylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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